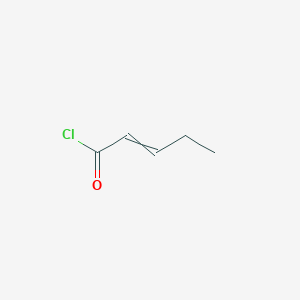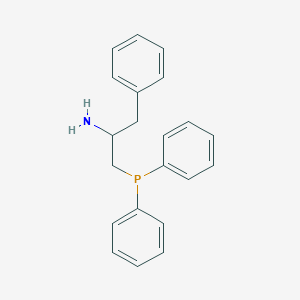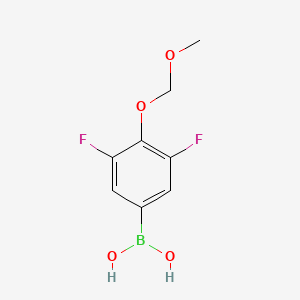
1-(1,3-benzodioxol-5-yl)-1-(1-cyclohexyl-1H-tetrazol-5-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine is a complex organic compound that features a benzodioxole ring fused with a tetrazole ring and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole rings are then coupled using a suitable linker, often involving palladium-catalyzed cross-coupling reactions.
Introduction of the Dimethylamine Group: This step involves the alkylation of the intermediate compound with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for studying receptor-ligand interactions.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the tetrazole ring can form hydrogen bonds with amino acid side chains. The dimethylamine group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the tetrazole and dimethylamine groups.
2-(1,3-Benzodioxol-5-yl)ethanamine: Similar in structure but with an ethanamine group instead of the tetrazole and dimethylamine groups.
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-propanone: Contains the benzodioxole ring but with a bromo and propanone group.
Uniqueness
The uniqueness of [2H-1,3-benzodioxol-5-yl(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)methyl]dimethylamine lies in its combination of the benzodioxole and tetrazole rings with a dimethylamine group. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-1-(1-cyclohexyltetrazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)16(12-8-9-14-15(10-12)24-11-23-14)17-18-19-20-22(17)13-6-4-3-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 |
InChI Key |
HMZKTKHEPSLMJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=CC2=C(C=C1)OCO2)C3=NN=NN3C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)

![N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
![N-(3-Hydroxybicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12503945.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)
![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)
